(5E)-1-(2-FLUOROPHENYL)-5-{[(2-METHYLPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
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Overview
Description
(5E)-1-(2-FLUOROPHENYL)-5-{[(2-METHYLPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group and a methylaniline moiety attached to a diazinane trione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(2-FLUOROPHENYL)-5-{[(2-METHYLPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the diazinane ring, introduction of the fluorophenyl group, and the attachment of the methylaniline moiety. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction parameters and scale up the synthesis. Techniques such as catalytic oxidation and microwave-assisted synthesis can be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(2-FLUOROPHENYL)-5-{[(2-METHYLPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and methylaniline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(5E)-1-(2-FLUOROPHENYL)-5-{[(2-METHYLPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (5E)-1-(2-FLUOROPHENYL)-5-{[(2-METHYLPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-{[(4-methyl-2-{[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio]phenoxy}acetic acid: Known for its role in regulating inflammation.
Steviol glycosides: Natural compounds with sweetening properties.
Roflumilast-related compounds: Used in pharmaceuticals for their anti-inflammatory effects.
Uniqueness
(5E)-1-(2-FLUOROPHENYL)-5-{[(2-METHYLPHENYL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE stands out due to its unique combination of a fluorophenyl group and a methylaniline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(2-fluorophenyl)-6-hydroxy-5-[(2-methylphenyl)iminomethyl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O3/c1-11-6-2-4-8-14(11)20-10-12-16(23)21-18(25)22(17(12)24)15-9-5-3-7-13(15)19/h2-10,24H,1H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGGCWBEOYVODN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=C(N(C(=O)NC2=O)C3=CC=CC=C3F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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